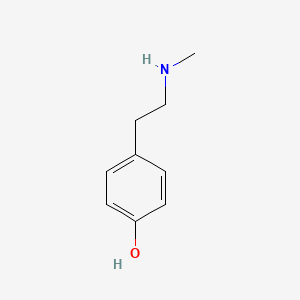
N-Methyltyramine
Cat. No. B1195820
Key on ui cas rn:
370-98-9
M. Wt: 151.21 g/mol
InChI Key: AXVZFRBSCNEKPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07985879B2
Procedure details


The previously prepared 2-bromo-5-hydroxy-4-methoxy benzoyl chloride (B13-Cl) in dichloromethane solution was transferred into the slurry of N-methyl-N-(2-[4-hydroxyphenyl]ethyl) amine at about 5° C. and then stirred for about 0.5 hours under an atmosphere of nitrogen. The solution was concentrated under vacuum and then cooled to between 25 to 35° C. To this was then added a 15% w/v solution of NaOH in methanol (0.173 Kg sodium hydroxide in methanol 0.910 Kg) and was then heated to between 25 to 35° C. The solution was stirred for about 8 hours and then the pH was adjusted to between 2 to 5 with 32% hydrochloric acid (˜0.6 Kg). The solution was concentrated and the residue was cooled to about 30° C. Dichloromethane (6.628 Kg) and water (15 Kg) were added into the above mixture and then cooled to about 5° C. and was then stirred for about 2 hours. The solidified product was filtered and washed twice with dichloromethane (0.663 Kg each) to provide crude N-methyl-N-(2-[4-hydroxyphenyl]ethyl)-2-bromo-5-hydroxy-4-methoxy benzene carboxamide (C2).
Name
2-bromo-5-hydroxy-4-methoxy benzoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([OH:13])=[CH:7][C:3]=1[C:4](Cl)=[O:5].[CH3:14][NH:15][CH2:16][CH2:17][C:18]1[CH:23]=[CH:22][C:21]([OH:24])=[CH:20][CH:19]=1>ClCCl>[CH3:14][N:15]([CH2:16][CH2:17][C:18]1[CH:23]=[CH:22][C:21]([OH:24])=[CH:20][CH:19]=1)[C:4]([C:3]1[CH:7]=[C:8]([OH:13])[C:9]([O:11][CH3:12])=[CH:10][C:2]=1[Br:1])=[O:5]
|
Inputs


Step One
|
Name
|
2-bromo-5-hydroxy-4-methoxy benzoyl chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=O)Cl)C=C(C(=C1)OC)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CNCCC1=CC=C(C=C1)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for about 0.5 hours under an atmosphere of nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this was then added a 15% w/v solution of NaOH in methanol (0.173 Kg sodium hydroxide in methanol 0.910 Kg)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was then heated to between 25 to 35° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The solution was stirred for about 8 hours
|
|
Duration
|
8 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the residue was cooled to about 30° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Dichloromethane (6.628 Kg) and water (15 Kg) were added into the above mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to about 5° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was then stirred for about 2 hours
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solidified product was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with dichloromethane (0.663 Kg each)
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C(=O)C1=C(C=C(C(=C1)O)OC)Br)CCC1=CC=C(C=C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
